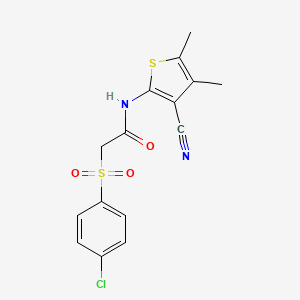
2-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as substituted acetamides and chlorophenyl groups, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves esterification, conversion to hydrazides, formation of 1,3,4-oxadiazole-2-thiols, and final reaction with N-substituted-2-bromoacetamides . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts from 4-chlorophenoxyacetic acid and proceeds through esterification, hydrazide formation, ring closure, and substitution reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . Crystallographic studies can reveal the presence of intermolecular interactions, such as hydrogen bonds and halogen-π interactions, which can influence the molecular conformation and stability . Computational methods, including density functional theory (DFT), are also employed to predict and analyze the molecular geometry, vibrational signatures, and electronic interactions .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the acetamide moiety, which can participate in various chemical reactions. The presence of substituents such as chlorophenyl groups can affect the electron density and thus the reactivity of the molecule . The specific chemical reactions that "2-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide" might undergo are not detailed in the provided papers, but it can be inferred that similar reactivity patterns could be expected.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their molecular structure, which dictates solubility, melting points, and other physicochemical parameters. The presence of polar groups like sulfonyl or cyano groups can enhance solubility in polar solvents . The NH-acidity of substituted acetamides can be studied in solvents like dimethyl sulfoxide (DMSO), which can provide insights into the acid/base properties of the compound . The cytotoxicity and pharmacokinetic properties of these compounds are also of interest, as they determine the potential for therapeutic use .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound belongs to a broader class of molecules that have been synthesized and characterized for their structural and chemical properties. Researchers have developed methods for creating derivatives of similar compounds, focusing on their antibacterial, anti-enzymatic potential, and cytotoxic behavior (Nafeesa, K., Aziz‐ur‐Rehman, et al., 2017). Such compounds are typically evaluated for their biological activities by synthesizing various derivatives and testing their interactions with bacterial strains and enzymes.
Biological Applications
The research has explored the antibacterial and antimicrobial potential of compounds similar to "2-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide." Studies have shown that derivatives of this compound exhibit promising antibacterial and antifungal activities (Darwish, E., Abdel Fattah, A. M., et al., 2014; Noreen, Mnaza, et al., 2015). These activities are crucial for the development of new pharmaceutical agents that can combat resistant bacterial and fungal strains.
Anticancer Potential
Some studies have also investigated the anticancer activities of sulfonamide derivatives, finding that certain compounds exhibit potent effects against breast and colon cancer cell lines (Ghorab, M., Alsaid, M., et al., 2015). This line of research indicates the potential of such compounds in the development of new anticancer treatments, highlighting the importance of structural modifications to enhance their therapeutic efficacy.
Fluorescent Molecular Probes
Additionally, derivatives have been synthesized for use as fluorescent solvatochromic dyes, offering applications in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu, Z., Lu, Yixin, et al., 1997). These compounds' unique optical properties make them valuable tools in biochemical and medical research, enabling the visualization of cellular components and activities.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-9-10(2)22-15(13(9)7-17)18-14(19)8-23(20,21)12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUHCPFUDPBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

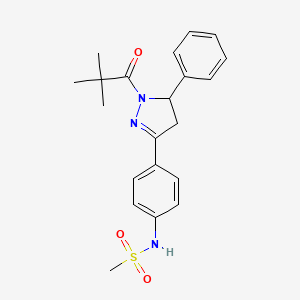

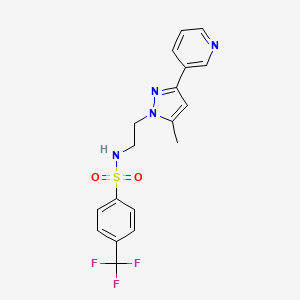
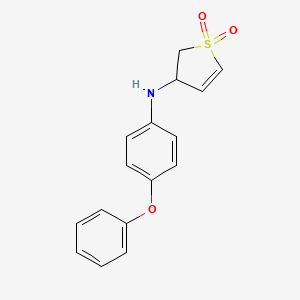

![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)
![N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)
![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)
![5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2545647.png)
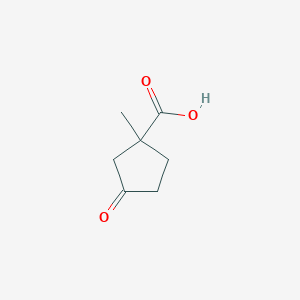
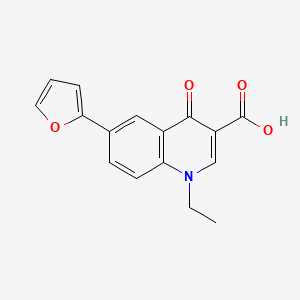
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)